molecular formula C11H10BrNO2 B1416380 Ethyl 2-bromo-3-cyano-6-methylbenzoate CAS No. 1807029-16-8

Ethyl 2-bromo-3-cyano-6-methylbenzoate

Cat. No.: B1416380
CAS No.: 1807029-16-8
M. Wt: 268.11 g/mol
InChI Key: FHZGYCAOZSPPGD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-6-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a cyano group, and a methyl group on the benzene ring, along with an ethyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-cyano-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of 3-cyano-6-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step is usually carried out using a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-6-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 2-amino-3-cyano-6-methylbenzoate.

    Hydrolysis: Formation of 2-bromo-3-cyano-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-6-methylbenzoate is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-cyano-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-6-methylbenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-3-cyano-6-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group, which can influence its reactivity and applications.

    Ethyl 2-bromo-3-cyano-6-chlorobenzoate:

    Ethyl 2-bromo-3-cyano-6-fluorobenzoate: Fluorine substitution can lead to different biological activities and chemical reactivity.

This compound stands out due to its specific combination of functional groups, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-7(2)4-5-8(6-13)10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZGYCAOZSPPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219550
Record name Benzoic acid, 2-bromo-3-cyano-6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807029-16-8
Record name Benzoic acid, 2-bromo-3-cyano-6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807029-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-3-cyano-6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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